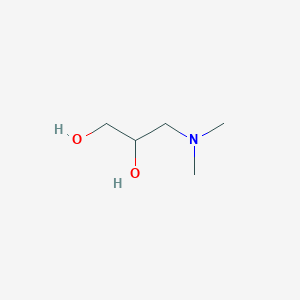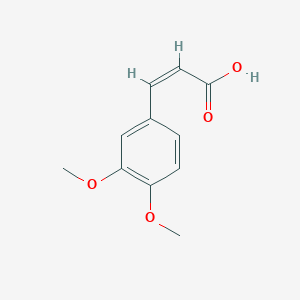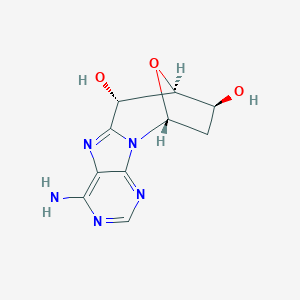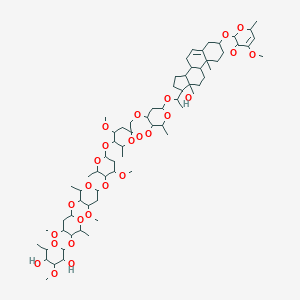
Polyquaternium-7
Overview
Description
Synthesis Analysis
Polyquaternium-7 is formed by the polymerization of acrylamide with dimethyl diallylammonium chloride. The process results in a compound that can have residual acrylamide monomer levels as high as 10 ppm, with a typical aqueous solution concentration used in cosmetics up to 5% (Andersen, 1995).
Molecular Structure Analysis
The molecular structure of this compound, characterized by its quaternary ammonium groups, allows for its versatile use in personal care products. These quaternary ammonium groups impart positive charges to the polymer, making it highly effective as a conditioning agent by allowing it to adhere to the negatively charged surfaces of hair and skin.
Chemical Reactions and Properties
This compound's chemical properties, particularly its interaction with other compounds, are crucial for its function in cosmetic products. Its ability to form complexes with negative charges on hair and skin surfaces results in improved smoothness, detangling, and moisture retention. This interaction is primarily electrostatic, with the quaternary ammonium groups of this compound binding to the negatively charged sites on hair and skin.
Physical Properties Analysis
The physical properties of this compound, including its viscosity and solubility in water, contribute to its effectiveness as a film-former and conditioner. Its aqueous solutions are typically supplied at concentrations as high as 5%, where it exhibits non-irritating and highly conditioning effects on the hair and skin. The polymer's molecular weight and concentration in the solution significantly influence its viscosity and conditioning capabilities.
Chemical Properties Analysis
This compound's chemical stability, compatibility with other cosmetic ingredients, and its conditioning effects are among its most valued chemical properties. It is not likely to be absorbed through the skin, minimizing the potential for systemic toxicity. Furthermore, its chemical structure ensures that it does not significantly react with other components in cosmetic formulations, maintaining its integrity and efficacy over time (Andersen, 1995).
Scientific Research Applications
Cosmetic Applications on Hair : Polyquaternium-7 is utilized in cosmetic products due to its conditioning effects on hair. Research shows it accumulates on hair fibers, improving their appearance by increasing surface roughness, as observed through morphological analysis using SEM and AFM (Monteiro et al., 2003).
Influence on Hair Properties : Studies on the influence of this compound on hair, including exposure to UV light, suggest that it impacts mechanical properties and the surface of hair. These findings are significant for its use in hair care products (Sionkowska et al., 2014).
Antimicrobial Applications : Research has identified that Polyquaternium-1, a related compound, shows high disinfection efficiency and low toxicity, making it suitable for use in disinfecting solutions for contact lenses and in artificial tears (He Yan-li, 2011).
Industrial Applications : Polyquaternium-2, another related polymer, has been employed as a leveling agent in copper electroplating, demonstrating effective absorption on copper surfaces and uniform thickness in deposits (Biao et al., 2016).
Environmental Recovery Applications : Polyquaternium-6 has been used in the recovery of rhenium(VII) from aqueous solutions, highlighting its utility in water treatment and resource recovery processes (Zeng et al., 2012).
Mechanism of Action
Target of Action
Polyquaternium-7 is primarily targeted at hair and skin. It is a synthetic polymer celebrated for its superior conditioning and anti-static capabilities . It is used in a wide variety of personal care products including shampoos, hair conditioners, and other hair products, bath soaps, and cleansing products .
Mode of Action
This compound works by forming a thin coating that is absorbed onto the hair shaft and skin . It is a quaternary ammonium compound, which means it carries a cationic charge . This positive charge attracts it to the slightly negatively charged hair and skin proteins . This interaction helps neutralize the negative charges of most shampoos and hair proteins, helping hair lie flat .
Biochemical Pathways
It is known that its primary function is to endow hair and skin with a smooth, silky texture . It achieves this by forming a lightweight, breathable barrier on the hair and skin, effectively locking in moisture .
Pharmacokinetics
It is known to form a thin coating on the hair and skin, which is absorbed and provides its conditioning effects .
Result of Action
The result of this compound’s action is hair that is easier to manage, bears a sleek, polished look, and is visually appealing and touchably soft . It also results in skin that is consistently nourished, resulting in a lasting sensation of hydration and a visibly healthy glow .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of other cosmetic ingredients can affect its performance . It is also worth noting that the compound’s effectiveness can be influenced by the pH of the system . Despite these factors, this compound is known for its remarkable compatibility with a broad spectrum of cosmetic ingredients .
Future Directions
Polyquaternium-7 is a highly substantive copolymer recommended to improve wet and dry properties of hair care products and to enhance feel in skin care products . It contributes luster and a soft, silky feel; provides excellent slip, lubricity and snag-free wet combability without excessive buildup .
Biochemical Analysis
Biochemical Properties
Polyquaternium-7 is a highly charged cationic co-polymer . Its positive charges allow it to interact with negatively charged surfaces, such as the surface of hair proteins . This interaction can neutralize the negative charges of hair proteins, helping hair lie flat .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with other molecules through ionic bonding. Its positive charges allow it to ionically bond to hair and skin, which are negatively charged .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a decrease in organ weight in higher exposure groups when rats were fed up to 50,000 ppm of an 8% aqueous solution for 30 days .
Dosage Effects in Animal Models
It has been observed that dermal exposure of rats to 2.25 mV/kg per day for 14 weeks was non-irritating to both intact and abraded skin .
Metabolic Pathways
Due to its structure and properties, it is unlikely to be significantly absorbed in the skin and therefore is unlikely to produce general toxicity, developmental toxicity, or mutagenic/carcinogenic effects under use conditions .
Transport and Distribution
Due to its positive charges, it can ionically bond to negatively charged surfaces, which may influence its distribution .
Subcellular Localization
Due to its positive charges, it is likely to interact with negatively charged surfaces, which may influence its localization .
properties
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOSBZOUUACCCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26590-05-6 | |
| Record name | Acrylamide-diallyldimethylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26590-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
25-35% Aqueous solution: Clear liquid with a mild odor; [BASF MSDS] | |
| Record name | Quaternium-41 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21512 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
26590-05-6, 108464-53-5 | |
| Record name | Quaternium-41 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyquaternium-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)







![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
